(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene
Overview
Description
(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene is a chiral ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene typically involves the reaction of m-xylene with 4-isopropyl-2-oxazoline in the presence of a chiral catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like sodium hydride to facilitate the formation of the oxazoline rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazoline compounds.
Substitution: The oxazoline rings can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various oxazoline derivatives, reduced oxazoline compounds, and substituted oxazoline products.
Scientific Research Applications
(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, particularly in the formation of enantioselective products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene involves its ability to form stable complexes with metal ions. These metal-ligand complexes can then participate in various catalytic cycles, facilitating the formation of enantioselective products. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
- (S,S)-2,2’-Bis(4-isopropyl-2-oxazolin-2-yl)propane
- (S,S)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline)
Uniqueness
(S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene is unique due to its specific structure, which allows for the formation of highly stable metal complexes. This stability enhances its effectiveness as a chiral ligand in asymmetric synthesis, making it a valuable tool in the production of enantioselective products.
Properties
IUPAC Name |
(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-11(2)17-9-23-19(21-17)15-8-16(14(6)7-13(15)5)20-22-18(10-24-20)12(3)4/h7-8,11-12,17-18H,9-10H2,1-6H3/t17-,18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIRILQZUGPIMT-QZTJIDSGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NC(CO2)C(C)C)C3=NC(CO3)C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C2=N[C@H](CO2)C(C)C)C3=N[C@H](CO3)C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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